molecular formula C22H24N4O4 B2622495 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide CAS No. 946272-83-9

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide

货号 B2622495
CAS 编号: 946272-83-9
分子量: 408.458
InChI 键: HEJZGGRLYLGDAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide, commonly known as EMA401, is a small molecule drug that has shown potential for treating chronic pain. This drug has undergone extensive scientific research, and its mechanism of action has been studied in detail.

作用机制

The mechanism of action of EMA401 involves the inhibition of the ATP-sensitive potassium channels (KATP) in sensory neurons. By inhibiting KATP channels, EMA401 reduces the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission. EMA401 also reduces the excitability of sensory neurons, which further reduces pain transmission. The mechanism of action of EMA401 has been studied in detail, and its efficacy in reducing pain has been demonstrated in preclinical and clinical trials.
Biochemical and Physiological Effects:
EMA401 has several biochemical and physiological effects that contribute to its efficacy in reducing pain. By inhibiting KATP channels, EMA401 reduces the release of neurotransmitters such as substance P and CGRP, which are involved in pain transmission. EMA401 also reduces the excitability of sensory neurons, which further reduces pain transmission. Additionally, EMA401 has been shown to reduce the expression of genes that are involved in pain signaling. The biochemical and physiological effects of EMA401 have been studied in detail, and its efficacy in reducing pain has been demonstrated in preclinical and clinical trials.

实验室实验的优点和局限性

EMA401 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. EMA401 has been extensively studied, and its mechanism of action has been well characterized. Additionally, EMA401 has shown promising results in preclinical and clinical trials, which makes it an attractive candidate for further research.
However, there are also some limitations for lab experiments with EMA401. The synthesis method of EMA401 is complex and involves several steps, which can make it challenging to produce large quantities of the drug. Additionally, the efficacy of EMA401 may vary depending on the type of chronic pain being treated, which can make it challenging to generalize the results of lab experiments.

未来方向

There are several future directions for research on EMA401. One potential direction is to investigate the efficacy of EMA401 in combination with other drugs for treating chronic pain. Another potential direction is to investigate the long-term effects of EMA401 on pain relief and quality of life. Additionally, further research is needed to understand the mechanism of action of EMA401 in more detail, which could lead to the development of more effective pain-relieving drugs.

合成方法

EMA401 is synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method of EMA401 is complex and involves several steps, including the formation of intermediate compounds such as 4-chloro-3,5-dimethoxybenzamide and 6-ethoxy-2-methyl-4-aminopyrimidine. The final product is obtained by reacting the intermediate compounds with 4-aminophenol. The synthesis method of EMA401 has been optimized to ensure high yield and purity of the final product.

科学研究应用

EMA401 has shown potential for treating chronic pain, and its scientific research application has been extensively studied. Studies have shown that EMA401 is effective in reducing pain caused by various conditions such as neuropathic pain, osteoarthritis, and cancer. EMA401 has been tested in preclinical and clinical trials, and the results have been promising. The scientific research application of EMA401 has opened up new avenues for the treatment of chronic pain.

属性

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-5-30-21-13-20(23-14(2)24-21)25-16-6-8-17(9-7-16)26-22(27)15-10-18(28-3)12-19(11-15)29-4/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJZGGRLYLGDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。